5-Fluoroisophthalaldehyde

説明

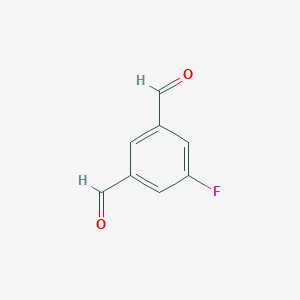

5-Fluoroisophthalaldehyde (CAS 255375-90-7) is a fluorinated aromatic dialdehyde with the molecular formula C₈H₅O₂F and a molecular weight of 152.1225 g/mol . It features two aldehyde groups at the 1- and 3-positions of the benzene ring, with a fluorine substituent at the 5-position. Key physicochemical properties include a LogP of 1.45 (indicating moderate hydrophobicity) and a polar surface area (PSA) of 34.14 Ų, which influences its solubility and reactivity . This compound is synthesized via fluorination of isophthalaldehyde or from 3,5-dimethylfluorobenzene , and it serves as a versatile intermediate in pharmaceutical and materials chemistry due to its electron-withdrawing fluorine substituent.

特性

IUPAC Name |

5-fluorobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQALMWFLWVAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441322 | |

| Record name | 5-Fluoroisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255375-90-7 | |

| Record name | 5-Fluoroisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

5-Fluoroisophthalaldehyde can be synthesized through multiple routes. One common method involves the reaction of benzene, 1,3-bis(dibromomethyl)-5-fluoro- with sulfuric acid at 110°C for 2 hours . This method yields the desired compound through a substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

5-Fluoroisophthalaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-fluoroisophthalic acid.

Reduction: Reduction reactions can convert it into 5-fluoroisophthalyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 5-Fluoroisophthalic acid

Reduction: 5-Fluoroisophthalyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Applications in Organic Synthesis

Fluorescent Probes : One of the notable applications of 5-fluoroisophthalaldehyde is in the development of fluorescent probes. Its ability to form stable complexes with various nucleophiles makes it suitable for constructing fluorescent labels that can be used in biological imaging and tracking studies.

Building Blocks for Complex Molecules : The compound serves as an essential building block in synthesizing larger molecular architectures. Its reactivity with amines and alcohols allows for the formation of diverse derivatives, which can be utilized in pharmaceutical development and materials science.

Coordination Chemistry

This compound has been studied for its interactions with metal ions, revealing potential applications in coordination chemistry. The compound can form chelates with transition metals, which may enhance their catalytic properties or stability. This interaction is particularly relevant in designing catalysts for organic reactions or in creating metal-organic frameworks (MOFs).

Case Study 1: Synthesis of Schiff Bases

Research has demonstrated that this compound can react with hydrazones to form Schiff bases, which exhibit significant biological activities. For example, metal complexes derived from these Schiff bases have shown antibacterial and antifungal properties. In vitro studies highlighted their effectiveness against various strains, showcasing their potential as therapeutic agents .

Case Study 2: Coordination Complexes

Another study focused on the synthesis of metal(II) complexes using this compound as a ligand. These complexes were characterized using various spectroscopic methods and exhibited promising antimicrobial activity. This research underscores the compound's versatility as a ligand in forming stable metal complexes with potential applications in drug design .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Two aldehydes, one fluorine | Enhanced reactivity due to fluorine |

| Isophthalaldehyde | Two aldehydes | Baseline reactivity without fluorine |

| 2-Fluoro-5-methylbenzaldehyde | One aldehyde, one methyl group | Methyl group influences solubility |

| Fluorobenzaldehyde | One aldehyde | Simpler structure; less complex reactions |

作用機序

The mechanism of action of 5-Fluoroisophthalaldehyde involves its high reactivity due to the presence of both aldehyde and fluorine functional groups. These groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles and electrophiles, leading to the formation of diverse chemical products .

類似化合物との比較

Structural and Electronic Effects

Fluorine vs. Bromine :

The fluorine atom in this compound exerts strong electron-withdrawing effects via inductive mechanisms, enhancing the electrophilicity of the aldehyde groups. In contrast, 5-Bromoisophthalaldehyde’s bromine atom offers weaker electronegativity but a larger atomic radius, making it more reactive in nucleophilic aromatic substitution or Suzuki-Miyaura cross-couplings .- Hydroxyl and Methyl Substituents: 2-Hydroxy-5-methylisophthalaldehyde’s hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

Physicochemical Properties

Hydrophobicity :

this compound’s LogP (1.45) reflects balanced lipophilicity, while brominated analogues (estimated LogP ~2.2) are more hydrophobic. The hydroxyl group in 2-Hydroxy-5-methylisophthalaldehyde likely reduces LogP, though experimental data is lacking.Reactivity : Fluorine’s electronegativity stabilizes intermediates in nucleophilic additions, whereas bromine’s polarizability facilitates radical or transition-metal-mediated reactions. The hydroxyl group in 2-Hydroxy-5-methylisophthalaldehyde may participate in oxidation or chelation processes .

生物活性

5-Fluoroisophthalaldehyde is an important compound in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and DNA protective activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a derivative of isophthalaldehyde, characterized by the presence of a fluorine atom at the 5-position of the aromatic ring. This modification can significantly influence its reactivity and biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that 5-fluoro-isatin thiosemicarbazone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity | Inhibition Zone (mm) |

|---|---|---|

| Compound 1 | Low | 6 |

| Compound 2 | Moderate | 12 |

| Compound 3 | High | 15 |

| Compound 4 | Very High | 20 |

The presence of metal ions in some derivatives has been linked to enhanced antimicrobial effects. For example, a compound containing zinc showed increased efficacy against bacterial strains due to better binding affinity to microbial targets .

2. Antitumor Activity

The antitumor properties of this compound derivatives have been explored in various studies. Compounds derived from this aldehyde have demonstrated cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells.

A notable study reported that certain Schiff base complexes formed with transition metals exhibited significant antitumor activity with IC50 values lower than 15 µM against specific cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 12 |

| HCT116 (Colon) | 8 |

These findings suggest that modifications to the structure of this compound can enhance its therapeutic potential in cancer treatment .

3. DNA Protective Activity

The DNA protective capabilities of compounds derived from this compound have also been investigated. A study assessed the ability of these compounds to protect DNA from oxidative damage induced by hydroxyl radicals. The results indicated that certain derivatives offered substantial protection:

| Compound | DNA Protection (%) |

|---|---|

| Compound 1 | 30 |

| Compound 2 | 46.8 |

| Compound 3 | 54 |

| Compound 4 | 60 |

Compound 4 exhibited the highest DNA binding affinity and protective activity, likely due to its structural characteristics and the presence of functional groups that facilitate interaction with DNA .

Case Studies

Several case studies highlight the practical applications and effectiveness of these compounds in biological contexts:

- Case Study on Antimicrobial Efficacy : A study involving the synthesis and testing of various thiosemicarbazone derivatives revealed that compounds with specific substituents showed enhanced activity against resistant bacterial strains, indicating their potential as new antimicrobial agents.

- Antitumor Screening : Clinical trials assessing the efficacy of metal complexes derived from isophthalaldehyde derivatives demonstrated promising results in shrinking tumor sizes in animal models, paving the way for future human trials.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5-Fluoroisophthalaldehyde, and what methodological considerations ensure reproducibility?

- Answer : The primary synthesis methods include halogenation of isophthalaldehyde derivatives or fluorination via electrophilic aromatic substitution. For reproducibility, document reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography), and validation using techniques like HPLC (>95% purity threshold) . Ensure stoichiometric ratios are explicitly stated, and side products are characterized via LC-MS to confirm yield accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral signatures interpreted?

- Answer : Use NMR to confirm fluorination (δ -110 to -125 ppm for aromatic F) and NMR to identify aldehyde protons (δ 9.8–10.2 ppm). FT-IR should show aldehyde C=O stretches near 1700 cm. Cross-validate with HRMS for molecular ion peaks (e.g., [M+H] at m/z 166.03) . Always compare with literature data to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Friedel-Crafts acylation involving this compound as a precursor?

- Answer : Systematically vary parameters:

- Catalyst : Compare Lewis acids (e.g., AlCl vs. FeCl) for regioselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but reduce electrophilicity.

- Temperature : Elevated temperatures (80–100°C) often improve kinetics but risk side reactions.

Use DoE (Design of Experiments) to model interactions and identify optimal conditions .

Q. What strategies address contradictory NMR data in this compound derivative synthesis?

- Answer : Discrepancies often arise from tautomerism or impurities.

- Step 1 : Confirm sample purity via HPLC.

- Step 2 : Use 2D NMR (e.g., -HSQC) to resolve overlapping signals.

- Step 3 : Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

Cross-reference with computational simulations (DFT) for expected chemical shifts .

Q. How does fluorine substitution influence the reactivity of this compound in Schiff base formation?

- Answer : Fluorine’s electronegativity reduces electron density at the aldehyde group, slowing nucleophilic attack. Mitigate this by:

- Using amine catalysts (e.g., pyrrolidine) to enhance imine formation.

- Adjusting solvent polarity (e.g., THF vs. ethanol) to stabilize intermediates.

Monitor reaction progress via NMR to quantify conversion rates .

Q. What protocols ensure long-term stability of this compound under varying storage conditions?

- Answer :

- Storage : Keep in anhydrous, dark conditions at -20°C to prevent oxidation.

- Stability Testing : Periodically analyze via TLC and NMR for degradation (e.g., aldehyde oxidation to carboxylic acid).

- Container : Use amber vials with PTFE-lined caps to minimize moisture ingress .

Methodological and Data Analysis Questions

Q. How should researchers validate the purity of this compound batches for reproducibility in metal-organic framework (MOF) synthesis?

- Answer :

- Analytical Triangulation : Combine HPLC (retention time consistency), elemental analysis (%C, %F), and XRD (crystalline phase matching).

- Batch Comparison : Use ANOVA to statistically assess inter-batch variability in key parameters (e.g., melting point, values) .

Q. What statistical approaches resolve conflicting data in catalytic applications of this compound-derived ligands?

- Answer : Apply multivariate analysis (e.g., PCA) to identify outlier datasets. For kinetic inconsistencies, use Arrhenius plots to compare activation energies across studies. Report confidence intervals for turnover numbers (TON) to quantify uncertainty .

Ethical and Reporting Standards

Q. How should researchers report negative results or failed syntheses involving this compound to enhance scientific transparency?

- Answer : Include detailed "Experimental Limitations" sections in publications, specifying:

- Unsuccessful routes (e.g., attempted Grignard reactions).

- Instrumental limitations (e.g., detection thresholds for trace impurities).

Adhere to FAIR data principles by depositing raw spectra and reaction logs in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。